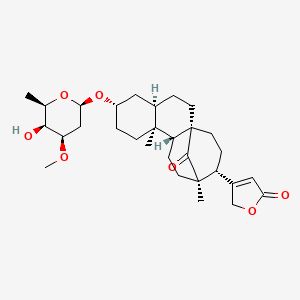

Oleaside A

Descripción

Propiedades

Fórmula molecular |

C30H44O7 |

|---|---|

Peso molecular |

516.7 g/mol |

Nombre IUPAC |

3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |

InChI |

InChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,28+,29-,30-/m1/s1 |

Clave InChI |

DFDVWAJDFYYBAC-ZSAFCDTFSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)OC)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oleanane Triterpenoid Glycosides from Terminalia arjuna

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While the specific compound "Oleaside A" remains unidentified in the scientific literature and may be a misnomer, extensive research has been conducted on a class of structurally related compounds that are likely relevant: the oleanane triterpenoid glycosides from the medicinal plant Terminalia arjuna. The bark of Terminalia arjuna, a prominent tree in the Indian subcontinent, is a rich source of various bioactive compounds, including tannins, flavonoids, and a significant number of triterpenoid saponins.[1][2][3] These saponins are primarily glycosides of oleanane-type triterpenoids, such as arjunic acid, arjunolic acid, and arjungenin.[1][4][5] This guide provides a comprehensive overview of the chemical structures, isolation protocols, and biological activities of these important natural products.

Chemical Structures of Key Oleanane Glycosides from Terminalia arjuna

Several oleanane triterpenoid glycosides have been isolated and characterized from the bark and fruits of Terminalia arjuna. The core structure is a pentacyclic triterpenoid aglycone of the oleanane type, to which one or more sugar moieties are attached.

Table 1: Representative Oleanane Triterpenoid Glycosides from Terminalia arjuna

| Compound Name | Molecular Formula | Aglycone | Glycosidic Moiety | Reference |

| Termiarjunoside I | C₃₆H₅₈O₁₁ | Olean-1α,3β,9α,22α-tetraol-12-en-28-oic acid | 3-O-β-D-glucopyranoside | [6][7] |

| Termiarjunoside II | C₃₆H₅₆O₁₂ | Olean-3α,5α,25-triol-12-en-23,28-dioic acid | 3-O-β-D-glucopyranoside | [6][7] |

| Arjunoglycoside VI | Not specified in snippets | Oleanane-type | Not specified in snippets | [8] |

| Arjunursglycoside I | Not specified in snippets | Ursane-type | Not specified in snippets | [8] |

| Arjunetin | Not specified in snippets | Arjungenin | C28-O-glucopyranosyl ester | [1][9] |

| Arjunglucoside I | Not specified in snippets | Arjungenin | C28-O-glucopyranosyl ester | [1][9] |

| Arjunglucoside II | Not specified in snippets | Arjunolic acid | C28-O-glucopyranosyl ester | [1][9] |

Diagram 1: General Structure of an Oleanane Triterpenoid Glycoside

Caption: Generalized structure of an oleanane glycoside.

Experimental Protocols

The isolation and structure elucidation of these complex natural products involve a series of chromatographic and spectroscopic techniques.

1. Extraction and Isolation:

A general workflow for the isolation of triterpenoid glycosides from Terminalia arjuna bark is as follows:

Caption: Typical workflow for the isolation of oleanane glycosides.

The air-dried and pulverized bark is typically extracted exhaustively with a polar solvent like ethanol.[7] The resulting crude extract is then subjected to solvent partitioning to separate compounds based on polarity. Final purification is achieved through repeated column chromatography on silica gel, with fractions monitored by thin-layer chromatography (TLC).[7]

2. Structure Elucidation:

The structures of the isolated glycosides are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight and molecular formula of the compounds.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structures of the aglycone and the sugar moieties, as well as determining the points of glycosylation and the stereochemistry of the molecules.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyls, carbonyls, and double bonds.[10]

Biological Activity and Signaling Pathways

Oleanane triterpenoids and their glycosides from Terminalia arjuna exhibit a wide range of biological activities, with significant potential for drug development.

Table 2: Reported Biological Activities of Oleanane Glycosides from Terminalia arjuna

| Compound/Extract | Biological Activity | Reference |

| Termiarjunoside I & II | Suppression of nitric oxide and superoxide release from macrophages, inhibition of platelet aggregation | [6] |

| Arjunolic Acid | Neuroprotective, antioxidant | [11] |

| Arjungenin & its glucoside | Free radical scavenging, inhibition of hypochlorous acid production | [4] |

| Oleanane-type triterpenes | Acetylcholinesterase inhibition | [5] |

| T. arjuna bark extract | Cardioprotective, anti-inflammatory, antioxidant | [1][2] |

Diagram 2: Postulated Anti-inflammatory Mechanism

Caption: Inhibition of inflammatory mediators by oleanane glycosides.

The oleanane triterpenoid glycosides from Terminalia arjuna represent a promising class of natural products with diverse and potent biological activities. This guide provides a foundational understanding of their chemical structures, methods for their isolation and characterization, and their therapeutic potential. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. Terminalia Arjuna Biological Sources, Morphological features, Chemical constituents, and uses + MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Effect of oleanane triterpenoids from Terminalia arjuna--a cardioprotective drug on the process of respiratory oxyburst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. A new triterpene glycoside from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arjunolic acid, a pentacyclic triterpenoidal saponin of Terminalia arjuna bark protects neurons from oxidative stress associated damage in focal cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleaside A: Unveiling a Potential New Glycoside

Currently, the scientific literature lacks specific information on a compound designated as "Oleaside A." Extensive searches have yielded no direct discovery, isolation, or characterization data for a molecule with this name. This suggests that "this compound" may represent a very recent, as-yet-unpublished discovery, a proprietary compound name, or a potential misnomer for a related substance.

However, the name "this compound" strongly implies an oleic acid glycoside. Glycosides are common in nature, formed by the linkage of a sugar molecule (the glycone) to a non-sugar molecule (the aglycone), which in this hypothetical case would be oleic acid. Oleic acid is a ubiquitous monounsaturated fatty acid found in numerous plant and animal sources. The attachment of a sugar moiety can significantly alter the biological properties of the parent molecule, often enhancing its solubility and bioavailability, and potentially introducing new therapeutic activities.

While we await the formal scientific disclosure of "this compound," this guide will provide a foundational understanding of the likely chemical class to which it belongs. We will explore the general principles of discovering and characterizing novel fatty acid glycosides, their potential natural sources, and the experimental methodologies typically employed in their study. This information is intended to provide a framework for researchers, scientists, and drug development professionals to understand the context in which "this compound," upon its scientific debut, will be evaluated.

Potential Natural Sources of Oleic Acid Glycosides

Oleic acid is one of the most abundant fatty acids in nature.[1][2] Consequently, glycosides derived from it could potentially be found in a wide array of organisms. Researchers investigating novel natural products often screen extracts from:

-

Plants: Many plant species are rich in oleic acid, particularly in their seeds and fruits.[1][3][4] Families such as Oleaceae (olive), Fabaceae (legumes), and Asteraceae (sunflower) are prominent examples. The search for glycosides would involve the polar extracts of these plant materials.

-

Marine Organisms: Marine environments are a rich source of unique chemical structures. Sponges, tunicates, and marine bacteria have been found to produce a variety of bioactive glycosides.

-

Microorganisms: Bacteria and fungi are known to synthesize a vast diversity of secondary metabolites, including glycosides. Screening of microbial fermentation broths is a common strategy for discovering new natural products.

Hypothetical Discovery and Isolation Workflow

The discovery and isolation of a novel compound like "this compound" would typically follow a structured workflow.

Figure 1: A generalized workflow for the discovery and isolation of a novel natural product glycoside.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are hypothetical, yet standard, experimental protocols that would be employed in the study of a novel oleic acid glycoside.

General Extraction and Fractionation

-

Preparation of Biological Material: The source material (e.g., dried and powdered plant leaves) is macerated.

-

Solvent Extraction: The macerated material is exhaustively extracted with a polar solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This separates compounds based on their polarity. Glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

Chromatographic Isolation

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of chloroform and methanol of increasing polarity) to separate the components.

-

Preparative HPLC: Fractions showing promising activity or purity are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the linkage between the oleic acid and the sugar moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) can provide information about the fragmentation pattern, helping to identify the aglycone and the sugar units.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores in the molecule.

-

-

Chemical Methods:

-

Acid Hydrolysis: The glycoside is treated with a mild acid to cleave the glycosidic bond, releasing the aglycone (oleic acid) and the sugar. These can then be identified by comparison with authentic standards.

-

Sugar Analysis: The stereochemistry of the sugar can be determined by derivatization followed by gas chromatography (GC) analysis.

-

Potential Biological Activities and Signaling Pathways

The biological activities of oleic acid itself are well-documented, including anti-inflammatory and cardiovascular benefits.[5][6][7] The addition of a sugar moiety could modulate these activities or introduce new ones. For instance, glycosylation could influence the compound's ability to interact with cell membranes or specific protein targets.

Should "this compound" be found to possess cytotoxic activity against cancer cells, for example, its mechanism of action might involve the induction of apoptosis.

Figure 2: A simplified, hypothetical signaling pathway for apoptosis induced by a bioactive compound.

Quantitative Data Summary

As no quantitative data for "this compound" is currently available, the following tables are presented as templates for how such data would be structured once it becomes available through scientific research.

Table 1: Hypothetical Yield of this compound from Various Natural Sources

| Source Organism | Plant Part/Tissue | Extraction Method | Yield of this compound (% dry weight) |

| Olea europaea | Leaves | Methanolic Extraction | Data not available |

| Hypothetical Marine Sponge | Whole Organism | Ethyl Acetate Fraction | Data not available |

| Streptomyces sp. | Fermentation Broth | Bioassay-guided Fractionation | Data not available |

Table 2: Hypothetical Biological Activity of this compound

| Assay Type | Cell Line / Organism | IC₅₀ / MIC (µM) | Positive Control |

| Cytotoxicity | Human Colon Cancer (HCT116) | Data not available | Doxorubicin |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages (NO production) | Data not available | Dexamethasone |

| Antimicrobial | Staphylococcus aureus | Data not available | Vancomycin |

Conclusion

While "this compound" remains an enigmatic entity in the current scientific landscape, the principles and methodologies for the discovery, characterization, and evaluation of novel natural products, particularly glycosides, are well-established. This guide provides a comprehensive overview of the likely context in which "this compound" will be understood. As research progresses and new discoveries are published, the specific details of its chemistry and biology will undoubtedly emerge, potentially offering new avenues for therapeutic development. The scientific community awaits with interest the formal disclosure and characterization of this putative novel glycoside.

References

- 1. Oleic Acid: What it is, properties and foods where to find it - La Almazara [almazaralaorganic.com]

- 2. Oleic acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Netmeds [netmeds.com]

- 5. The biological activities of protein/oleic acid complexes reside in the fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Biosynthesis of Oleaside A in Plants

Disclaimer: The compound "Oleaside A" is not found in the currently available scientific literature. This guide, therefore, outlines a putative biosynthetic pathway for a hypothetical oleoyl glycoside, herein referred to as this compound, based on established principles of fatty acid and glycoside biosynthesis in plants. The experimental protocols and quantitative data presented are representative examples from related studies and should be adapted for specific research needs.

Introduction

This compound is postulated to be a glycoside of oleic acid, a monounsaturated omega-9 fatty acid that is ubiquitous in plants. As a glycoside, it would consist of an oleic acid molecule (the aglycone) linked to a sugar moiety (the glycone). The biosynthesis of such a compound would involve two major metabolic pathways: the de novo synthesis of oleic acid and its subsequent glycosylation. This guide provides a detailed overview of the enzymes, intermediates, and regulatory aspects of this putative pathway, intended for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathway

The formation of this compound is proposed to occur in two distinct phases:

-

De Novo Biosynthesis of Oleic Acid: This process primarily takes place in the plastids of plant cells.

-

Glycosylation of Oleic Acid: This is likely to occur in the cytoplasm or at the endoplasmic reticulum, catalyzed by a UDP-glycosyltransferase (UGT).

Part I: De Novo Biosynthesis of Oleic Acid

The synthesis of oleic acid is a well-characterized pathway in plants, starting from acetyl-CoA.

Key Enzymatic Steps:

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis.

-

Fatty Acid Synthase (FAS) Complex: A multi-enzyme complex that iteratively adds two-carbon units from malonyl-ACP to the growing acyl chain. Key enzymes in this complex include:

-

Malonyl-CoA:ACP transacylase (MAT)

-

β-ketoacyl-ACP synthase (KAS)

-

β-ketoacyl-ACP reductase (KAR)

-

β-hydroxyacyl-ACP dehydratase (HD)

-

Enoyl-ACP reductase (ENR)

-

-

Stearoyl-ACP Δ9-Desaturase (SAD): This soluble desaturase, located in the plastid stroma, introduces the first double bond into stearoyl-ACP (18:0-ACP) to form oleoyl-ACP (18:1Δ⁹-ACP).

-

Acyl-ACP Thioesterase (FAT): This enzyme hydrolyzes the acyl-ACP, releasing the free fatty acid. FATA has a high specificity for oleoyl-ACP.

Visualization of Oleic Acid Biosynthesis

Caption: De novo biosynthesis of oleic acid in the plant plastid.

Part II: Glycosylation of Oleic Acid to Form this compound

Following its synthesis, oleic acid is transported to the cytoplasm where it can be activated and subsequently glycosylated.

Key Enzymatic Steps:

-

Acyl-CoA Synthetase (ACS): Oleic acid is activated to oleoyl-CoA by this enzyme in an ATP-dependent manner.

-

UDP-Glycosyltransferase (UGT): A UGT then catalyzes the transfer of a sugar moiety (e.g., glucose) from an activated sugar donor (e.g., UDP-glucose) to oleoyl-CoA or free oleic acid, forming this compound. Plant UGTs are a large and diverse family of enzymes known to glycosylate a wide range of substrates, including fatty acids[1][2].

Visualization of this compound Formation

Caption: Putative final steps in the biosynthesis of this compound.

Quantitative Data

The following tables summarize hypothetical quantitative data for the key enzymes and metabolites in the putative this compound biosynthetic pathway. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 50-200 | 5-20 | 7.8-8.2 |

| Stearoyl-ACP Desaturase (SAD) | Stearoyl-ACP | 1-10 | 100-500 | 7.2-7.6 |

| Acyl-ACP Thioesterase (FATA) | Oleoyl-ACP | 5-25 | 200-1000 | 8.5-9.0 |

| Acyl-CoA Synthetase (ACS) | Oleic Acid | 10-50 | 50-300 | 7.0-7.5 |

| UDP-Glycosyltransferase (UGT) | Oleoyl-CoA, UDP-Glucose | 20-100 | 10-100 | 6.5-7.5 |

Table 2: Metabolite Concentrations in Plant Tissue

| Metabolite | Cellular Compartment | Concentration Range (µM) |

| Acetyl-CoA | Plastid | 20-100 |

| Malonyl-CoA | Plastid | 5-30 |

| Oleic Acid | Cytoplasm | 50-500 |

| Oleoyl-CoA | Cytoplasm/ER | 10-80 |

| UDP-Glucose | Cytoplasm | 100-1000 |

| This compound | Vacuole/Apical | To be determined |

Experimental Protocols

Detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis of this compound are provided below.

Protocol 1: Extraction and Quantification of Fatty Acids

Objective: To extract and quantify the oleic acid content from plant tissue.

Methodology:

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Lipid Extraction: Extract total lipids using a chloroform:methanol (2:1, v/v) solvent system.

-

Transesterification: Saponify the lipid extract with methanolic NaOH and then methylate the free fatty acids using BF₃-methanol to produce fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Separate and quantify the FAMEs using gas chromatography-mass spectrometry (GC-MS). Identification of methyl oleate is confirmed by its retention time and mass spectrum compared to an authentic standard.

Protocol 2: In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT) Activity

Objective: To determine the activity of a UGT enzyme in converting oleic acid (or oleoyl-CoA) to this compound.

Methodology:

-

Protein Extraction: Homogenize plant tissue in an extraction buffer containing protease inhibitors. Centrifuge to obtain a crude protein extract.

-

Reaction Mixture: Set up a reaction containing:

-

Crude or purified enzyme extract

-

Oleic acid or oleoyl-CoA (substrate)

-

UDP-glucose (sugar donor, may be radiolabeled for detection)

-

Reaction buffer (e.g., Tris-HCl) at optimal pH

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent like ethyl acetate.

-

Product Analysis: Extract the product and analyze by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS) to detect the formation of this compound.

Visualization of Experimental Workflow

Caption: General experimental workflow for fatty acid analysis and enzyme assays.

Conclusion

The biosynthesis of the putative this compound in plants is a multi-step process that integrates fatty acid synthesis in the plastids with glycosylation reactions in the cytoplasm. The pathway culminates in the attachment of a sugar moiety to oleic acid, likely catalyzed by a UDP-glycosyltransferase. The elucidation of this pathway would require a combination of metabolomic, enzymatic, and molecular biology approaches to identify and characterize the specific enzymes and intermediates involved. This guide provides a foundational framework for researchers to design and execute experiments aimed at understanding the biosynthesis of oleoyl glycosides in plants.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of oleic acid, a monounsaturated omega-9 fatty acid of significant interest in various scientific and pharmaceutical fields. This document details its fundamental characteristics, experimental protocols for its analysis, and its involvement in key cellular signaling pathways.

Physical and Chemical Properties

Oleic acid is the most common fatty acid found in nature, occurring in numerous animal and vegetable fats and oils.[1][2] It is a colorless, odorless oily liquid, though it may appear yellowish due to impurities.[1]

The following tables summarize the key quantitative data for oleic acid.

Table 1: General Properties of Oleic Acid

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₂ | [1][3] |

| Molecular Weight | 282.46 g/mol | [1][3] |

| IUPAC Name | (Z)-Octadec-9-enoic acid | [1][3] |

| CAS Number | 112-80-1 | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1][3] |

| Odor | Odorless, though commercial samples may have a lard-like odor | [1][3] |

Table 2: Physicochemical Properties of Oleic Acid

| Property | Value | Source |

| Melting Point | 13-14 °C (55-57 °F) | [1] |

| Boiling Point | 360 °C (680 °F) at 760 mmHg | [1] |

| Density | 0.895 g/mL | [1] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other organic solvents | [1][3] |

Table 3: Spectral Data References for Oleic Acid

| Spectral Data Type | Key Findings and References |

| ¹H-NMR | The ¹H-NMR spectrum of oleic acid shows characteristic signals for olefinic protons (δ 5.3-5.5 ppm), protons adjacent to the carboxyl group (α-CH₂), and terminal methyl protons.[4][5][6][7] |

| ¹³C-NMR | The ¹³C-NMR spectrum provides detailed information on the carbon skeleton, with distinct signals for the carboxyl carbon, olefinic carbons, and the various methylene carbons in the aliphatic chain. |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of oleic acid and its derivatives. |

| Infrared (IR) Spectroscopy | IR spectroscopy reveals the presence of the carboxylic acid group (C=O and O-H stretching) and the C=C double bond. |

| Raman Spectroscopy | Raman spectroscopy can be used to analyze the molecular structure and conformation of oleic acid.[8] |

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving oleic acid.

This protocol outlines a reversed-phase HPLC method for the separation and quantification of oleic acid.

-

Objective: To determine the purity of an oleic acid sample or quantify its concentration in a mixture.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Materials:

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 80:20, v/v) and adding 0.1% acetic acid.[9] Degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of oleic acid standard in a suitable solvent (e.g., n-hexane).[9] From the stock solution, prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing oleic acid in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples onto the HPLC system. Record the chromatograms and integrate the peak areas corresponding to oleic acid.

-

Quantification: Construct a calibration curve by plotting the peak area of the oleic acid standards against their concentrations. Use the calibration curve to determine the concentration of oleic acid in the samples.

-

This protocol describes how to assess the effect of oleic acid on the viability of cultured cells.

-

Objective: To determine the cytotoxic or proliferative effects of oleic acid on a specific cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[10]

-

Treatment: Prepare serial dilutions of oleic acid in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the oleic acid-containing medium to the respective wells. Include a vehicle control (medium with the solvent used to dissolve oleic acid).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

-

This protocol details the detection of specific proteins in cells treated with oleic acid.

-

Objective: To investigate the effect of oleic acid on the expression or phosphorylation status of proteins involved in a signaling pathway of interest.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

-

Materials:

-

Cell culture reagents and the cell line of interest

-

Oleic acid

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane[11]

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the protein of interest

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies[11]

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with oleic acid for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

-

Signaling Pathways and Experimental Workflows

Oleic acid is known to modulate several key signaling pathways involved in cellular processes such as proliferation, migration, and inflammation.

Oleic acid can promote cell proliferation and survival by activating the PI3K/Akt pathway. In some contexts, this is initiated by the binding of oleic acid to G protein-coupled receptors like GPR40.[10][12]

Caption: Oleic Acid activates the PI3K/Akt pathway.

Oleic acid has been shown to modulate the NF-κB signaling pathway, which is a critical regulator of inflammation. In some cellular contexts, oleic acid can suppress NF-κB activation.[1][13]

Caption: Oleic Acid's inhibitory effect on NF-κB signaling.

The following diagram illustrates a typical workflow for studying the impact of oleic acid on cellular signaling pathways.

Caption: Workflow for studying oleic acid's cellular effects.

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleic acid - Wikipedia [en.wikipedia.org]

- 3. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cerealsgrains.org [cerealsgrains.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. A network pharmacology approach: Inhibition of the NF-κB signaling pathway contributes to the NASH preventative effect of an Oroxylum indicum seed extract in oleic acid-stimulated HepG2 cells and high-fat diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleaside A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oleaside A, a significant natural compound with potential applications in scientific research and drug development. This document outlines its fundamental chemical properties and serves as a foundational resource.

Core Data Presentation

For clarity and ease of comparison, the essential quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69686-84-6 | [1] |

| Chemical Formula | C30H44O7 | [1] |

| Molecular Weight | 516.7 g/mol | [1] |

| Purity | ≥98% | [1] |

Experimental Protocols & Signaling Pathways

Further research is required to delineate specific experimental protocols and signaling pathways associated with this compound. As this information becomes available through dedicated studies, this guide will be updated to include detailed methodologies and visual representations of its mechanism of action.

Visualization of Logical Relationships

To conceptualize the current data framework for this compound, the following diagram illustrates the relationship between its identification and core properties.

Caption: Core chemical identifiers of this compound.

References

Unveiling the In Vitro Bioactivity of Oleic Acid: A Technical Guide for Researchers

An In-Depth Examination of the Cellular and Molecular Mechanisms of a Key Monounsaturated Fatty Acid

Introduction

While the query for "Oleaside A" did not yield specific scientific literature, a wealth of in vitro bioactivity data exists for the closely related and abundant monounsaturated omega-9 fatty acid, Oleic Acid (OA). This technical guide provides a comprehensive overview of the in vitro biological activities of Oleic Acid, tailored for researchers, scientists, and drug development professionals. The following sections detail its diverse effects, including anti-inflammatory, anticancer, and metabolic modulatory activities, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Quantitative Bioactivity Data of Oleic Acid and Its Derivatives

The in vitro efficacy of Oleic Acid and its derivatives has been quantified across various studies, primarily focusing on its anticancer properties. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative view of its potency in different cancer cell lines.

| Compound | Cell Line | Assay | IC50 | Reference |

| Oleic Acid | A549 (Human Lung Carcinoma) | MTT Assay | 20 nM | [1] |

| Oleic Acid | PC-3 (Human Prostate Cancer) | MTT Assay | 15 nM | [1] |

| Oleic Acid Amide | Termite | Toxicity Assay | LC50: 1.2 mg/g | [2] |

| Oleic Acid | Termite | Toxicity Assay | LC50: 89 mg/g | [2] |

Key Bioactivities and Mechanisms of Action

Oleic Acid exhibits a broad spectrum of in vitro bioactivities, influencing numerous cellular processes through the modulation of key signaling pathways.

Anti-Inflammatory Activity

Oleic Acid has demonstrated significant anti-inflammatory effects in various in vitro models. It can modulate the expression of inflammatory cytokines and influence the activity of immune cells such as macrophages.[3][4] A primary mechanism of its anti-inflammatory action is through the activation of Sirtuin 1 (SIRT1), which subsequently inhibits the NF-κB signaling pathway.[3][4] Furthermore, Oleoylethanolamide (OEA), a derivative of Oleic Acid, acts as an endogenous ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor with known anti-inflammatory functions.[3][5]

Anticancer Activity

Numerous studies have highlighted the antiproliferative and pro-apoptotic effects of Oleic Acid in different cancer cell lines.[6] Its mechanisms of action in cancer include the suppression of the HER2 (erbB-2) oncogene overexpression and the induction of apoptosis, potentially through an increase in intracellular reactive oxygen species (ROS) production and caspase-3 activity.[6]

Metabolic Regulation

Oleic Acid plays a crucial role in cellular metabolism. It stimulates the complete oxidation of fatty acids in skeletal muscle cells through a signaling cascade involving the activation of the SIRT1-PGC1α transcriptional complex via the cAMP/protein kinase A pathway.[7] In hepatic cells, however, elevated levels of Oleic Acid can impair insulin signaling by augmenting the expression of suppressor of cytokine signaling (SOCS) 3 and enhancing the phosphorylation of STAT3.[8]

Antioxidant Activity

The antioxidant properties of Oleic Acid have been demonstrated in various in vitro assays. It can enhance the resistance of cells to oxidative stress.[9] The antioxidant activity of oils rich in oleic acid is often attributed to its ability to scavenge free radicals and its high oxidative stability.[9][10]

Signaling Pathways Modulated by Oleic Acid

The diverse bioactivities of Oleic Acid are a consequence of its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key in vitro assays used to assess the bioactivity of Oleic Acid.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., A549, PC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Oleic Acid (e.g., ranging from nM to µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Sample Preparation: Prepare different concentrations of the test compound (e.g., an extract containing Oleic Acid) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, mix the sample solution with a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals.[10]

Reducing Power Assay

This assay is based on the principle that compounds with reducing power can reduce the Fe3+/ferricyanide complex to the ferrous form.

-

Reaction Mixture: Mix the sample at different concentrations with phosphate buffer (pH 6.6) and potassium ferricyanide (1%).

-

Incubation: Incubate the mixture at 50°C for 20 minutes.

-

Acidification: Add trichloroacetic acid (10%) to the mixture to stop the reaction and centrifuge.

-

Color Development: Mix the supernatant with distilled water and ferric chloride (0.1%).

-

Absorbance Measurement: Measure the absorbance at 700 nm. An increase in absorbance indicates a higher reducing power.[10]

Anti-inflammatory Assays

Measurement of Inflammatory Cytokines in Macrophages

This protocol describes the measurement of inflammatory markers in a human monocytic cell line (THP-1) differentiated into macrophages.

-

Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Expose the differentiated macrophages to Oleic Acid for a specified period.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of inflammatory genes.

Conclusion

While specific data on "this compound" remains elusive, the extensive body of research on Oleic Acid provides a robust foundation for understanding the in vitro bioactivity of related monounsaturated fatty acids. Oleic Acid demonstrates a remarkable range of effects, from anti-inflammatory and anticancer activities to the fine-tuning of metabolic pathways. The quantitative data, signaling pathway diagrams, and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Oleic Acid and similar compounds.

References

- 1. Istanbul University Press [iupress.istanbul.edu.tr]

- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 3. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidative Activities of Both Oleic Acid and Camellia tenuifolia Seed Oil Are Regulated by the Transcription Factor DAF-16/FOXO in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid composition, antioxidant and antibacterial activities of Adonis wolgensis L. extract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of Oleic Acid (OA), a monounsaturated fatty acid with diverse biological activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the molecular mechanisms underlying OA's effects on various pathological conditions, including cancer, neurodegenerative diseases, and metabolic and inflammatory disorders.

Oleic Acid in Cancer Therapy

Oleic Acid has demonstrated both pro- and anti-tumorigenic activities, with its effects being highly dependent on the cancer type and cellular context. A key pathway implicated in its anti-cancer effects is the PTEN/AKT/mTOR signaling cascade .

In endometrial cancer, Oleic Acid has been shown to exhibit anti-proliferative and anti-invasive activities by upregulating the expression of the tumor suppressor PTEN.[1][2] This leads to the inhibition of the downstream AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Quantitative Data Summary: Anti-proliferative Effects of Oleic Acid on Endometrial Cancer Cell Lines

| Cell Line | IC50 Value (µM) after 72h Treatment |

| KLE | 445.6 |

| Hec-1B | 382.8 |

| ECC-1 | 369.8 |

| AN3CA | 6762 |

| Ishikawa | 2219 |

Data extracted from an MTT assay assessing cell viability.[1]

1.2.1. Cell Proliferation (MTT) Assay

-

Cell Seeding: Plate endometrial cancer cells (e.g., KLE, Hec-1B) in 96-well plates at a density of 4,000-6,000 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Treatment: Treat the cells with varying concentrations of Oleic Acid (e.g., 0.1 to 500 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 5 µL of MTT solution (5 mg/mL) to each well and incubate for 1 hour.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[1]

1.2.2. Western Blot Analysis for PTEN/AKT/mTOR Pathway Proteins

-

Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against PTEN, phospho-PTEN, AKT, phospho-AKT, S6, and phospho-S6. Follow this with incubation with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Oleic Acid inhibits cancer cell proliferation by upregulating PTEN.

Neuroprotective Effects of Oleic Acid

Oleic Acid has demonstrated significant neuroprotective effects in models of cerebral ischemia. One of the key mechanisms underlying this protection is the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) .

In rodent models of middle cerebral artery occlusion (MCAO), Oleic Acid administration has been shown to reduce infarct volume and improve functional outcomes.[3][4] These neuroprotective effects are mediated through the activation of PPAR-γ, an endogenous ligand of which is Oleic Acid.[3][5] Activation of PPAR-γ leads to the suppression of key inflammatory mediators in the ischemic cortex.[3]

Quantitative Data Summary: Neuroprotective Effects of Oleic Acid in MCAO Model

| Treatment Group | Infarct Volume (%) |

| Control | 32.4 ± 2.2 |

| Oleic Acid (30 mg/kg) at 0h post-MCAO | 14.7 ± 3.7 (p < 0.01 vs. control) |

| Oleic Acid (30 mg/kg) at 2h post-MCAO | 15.3 ± 2.5 (p < 0.01 vs. control) |

| Oleic Acid (30 mg/kg) at 3h post-MCAO | 15.9 ± 2.8 (p < 0.001 vs. control) |

| Oleic Acid (30 mg/kg) + GW9662 (PPAR-γ antagonist) | 36.0 ± 2.9 (neuroprotective effect blocked) |

Data represent the mean ± standard error of the mean.[3][6]

2.2.1. Middle Cerebral Artery Occlusion (MCAO) Rodent Model

-

Animal Model: Utilize adult male Sprague-Dawley rats or C57BL/6 mice.

-

Anesthesia: Anesthetize the animals with a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

-

Treatment: Administer Oleic Acid (e.g., 10-30 mg/kg, intraperitoneally) at various time points before or after MCAO.

-

Infarct Volume Assessment: After a set period (e.g., 24 hours), sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[3]

2.2.2. Immunohistochemistry for Inflammatory Mediators

-

Tissue Preparation: Perfuse the animals with paraformaldehyde and prepare brain sections.

-

Staining: Perform immunohistochemical staining on the brain sections using antibodies against key inflammatory mediators such as COX-2 and iNOS.

-

Imaging and Analysis: Capture images using a microscope and quantify the immunoreactivity in the ischemic cortex.

Oleic Acid provides neuroprotection by activating PPAR-γ.

Metabolic Regulation by Oleic Acid

Oleic Acid plays a crucial role in cellular energy metabolism, particularly in skeletal muscle, by activating signaling pathways that promote fatty acid oxidation.

Oleic Acid stimulates the cAMP/Protein Kinase A (PKA) pathway, leading to the phosphorylation and activation of Sirtuin 1 (SIRT1).[7] Activated SIRT1 then deacetylates and activates the transcriptional coactivator PGC1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[7] This cascade results in the increased expression of genes involved in fatty acid oxidation.[7]

3.2.1. Western Blot for SIRT1 and PGC1α Activation

-

Cell Culture and Treatment: Culture C2C12 myotubes and treat with Oleic Acid (e.g., 0.5 mM) for various time points.

-

Immunoprecipitation: Perform immunoprecipitation for SIRT1 and PGC1α from cell lysates.

-

Immunoblotting: Conduct Western blot analysis on the immunoprecipitated proteins using antibodies specific for phospho-PKA substrates (to detect SIRT1 phosphorylation) and acetyl-lysine (to detect PGC1α acetylation).[8]

3.2.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe it into cDNA.

-

qRT-PCR: Perform qRT-PCR using primers for genes involved in fatty acid oxidation (e.g., CPT1, MCAD).

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression.

Oleic Acid promotes fatty acid oxidation via the SIRT1-PGC1α pathway.

Anti-inflammatory Role of Oleic Acid

Oleic Acid exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways, including the NF-κB pathway .

In various cell types, including microglia and macrophages, Oleic Acid has been shown to inhibit the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes.[9][10] This inhibition leads to the reduced expression and production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.[9][11][12]

Quantitative Data Summary: Effect of Oleic Acid on LPS-Induced Inflammatory Gene Expression in Macrophages

| Gene | Treatment | Relative mRNA Expression (% of LPS control) |

| Cox2 | Olive Oil Extract (OOE) | 44 ± 14 (p < 0.05) |

| Oleic Acid (OA) | 47 ± 4 (p < 0.001) | |

| iNos | Olive Oil Extract (OOE) | 27 ± 18 (p < 0.05) |

| Oleic Acid (OA) | 25 ± 9 (p < 0.01) |

Data represent the mean ± standard deviation.[12]

4.2.1. NF-κB Luciferase Reporter Assay

-

Cell Transfection: Transfect cells (e.g., RAW 264.7 macrophages) with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: Pre-treat the cells with Oleic Acid for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.

4.2.2. Measurement of Nitric Oxide (NO) Production

-

Cell Culture and Treatment: Culture cells (e.g., BV2 microglia) and treat them with Oleic Acid and/or LPS.

-

Griess Assay: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

Oleic Acid exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

This guide provides a foundational understanding of the key therapeutic targets of Oleic Acid. Further in-depth research into these pathways and their complex interactions will be crucial for the development of novel therapeutic strategies based on the multifaceted activities of this fatty acid.

References

- 1. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective effects of oleic acid in rodent models of cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of oleic acid in rodent models of cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleic acid reduces lipopolysaccharide-induced expression of iNOS and COX-2 in BV2 murine microglial cells: possible involvement of reactive oxygen species, p38 MAPK, and IKK/NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of oleic acid, a monounsaturated omega-9 fatty acid, in a variety of common laboratory solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and various other scientific disciplines where the precise handling and application of oleic acid are critical. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of key signaling pathways in which oleic acid is involved.

Quantitative Solubility of Oleic Acid

The solubility of oleic acid is highly dependent on the nature of the solvent, with a clear distinction between its behavior in organic and aqueous media. The following table summarizes the available quantitative solubility data for oleic acid in several common solvents.

| Solvent | Solubility | Temperature | Citation |

| Dimethyl Sulfoxide (DMSO) | ≥ 62.5 mg/mL (221.27 mM) | Not Specified | [1] |

| Ethanol | >25 mg/mL | Not Specified | [2] |

| Dimethylformamide (DMF) | 100 mg/mL | Not Specified | [2] |

| 0.1 M Sodium Hydroxide (NaOH) | 100 mg/mL (354.03 mM) | Not Specified, requires sonication | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~100 µg/mL | Not Specified | [3] |

| 0.15 M Tris-HCl, pH 8.5 | ~1 mg/mL | Not Specified | [3] |

| Subcritical Water | Varies with temperature | 60°C to 230°C at 15 MPa | [4] |

Qualitative Solubility:

-

Soluble in: Acetone, Benzene, Chloroform, Ether, Fixed and Volatile Oils.

-

Practically Insoluble in: Water.[2]

Experimental Protocols for Determining Oleic Acid Solubility

The determination of the solubility of a lipophilic substance like oleic acid requires standardized and reproducible methods. The following protocols are based on established guidelines and scientific literature.

Protocol for Determining Solubility in Organic Solvents (Flask Method)

This protocol is adapted from the OECD Test Guideline 116 for determining the fat solubility of substances.[5][6][7]

Objective: To determine the saturation mass fraction of oleic acid in a given organic solvent.

Materials:

-

Oleic acid (high purity)

-

Selected organic solvent(s)

-

Erlenmeyer flasks with ground-glass stoppers or screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Analytical balance

-

Constant temperature bath or incubator (e.g., set to 37°C ± 0.5°C)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-CAD, GC-FID)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add small, incremental amounts of oleic acid to a known volume of the solvent in a flask at the desired temperature.

-

Stir vigorously after each addition until the oleic acid is fully dissolved.

-

Continue until a persistent excess of undissolved oleic acid is observed. This provides a rough estimate for the main experiment.

-

-

Main Experiment (Saturation Phase):

-

Prepare at least three flasks for each solvent.

-

Add a precisely weighed amount of the solvent to each flask.

-

Add an excess amount of oleic acid to each flask (e.g., twice the estimated amount from the preliminary test).

-

Tightly seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature bath and stir vigorously. The stirring time required to reach equilibrium can vary; for liquids like oleic acid, a few hours may be sufficient, but 24 hours is recommended to ensure saturation.[8]

-

-

Equilibration and Sampling:

-

After the stirring period, stop the agitation and allow the flasks to stand in the constant temperature bath for at least one hour to allow for phase separation (any undissolved oleic acid to settle).

-

Carefully take an aliquot from the clear, saturated supernatant of each flask. Ensure that no undissolved oleic acid is transferred.

-

-

Quantification:

-

Accurately weigh the collected sample of the saturated solution.

-

Determine the concentration of oleic acid in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Gas Chromatography with Flame Ionization Detection (GC-FID) after appropriate derivatization.[9][10]

-

The solubility is expressed as the mass of oleic acid per unit mass or volume of the solvent.

-

Protocol for Determining Solubility in Aqueous Solutions

Due to its low solubility in water, determining the solubility of oleic acid in aqueous buffers requires sensitive analytical techniques.

Objective: To determine the solubility of oleic acid in aqueous solutions (e.g., PBS).

Materials:

-

Oleic acid (high purity)

-

Aqueous buffer (e.g., PBS, pH 7.2)

-

Vials with Teflon-lined caps

-

Vortex mixer and/or sonicator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of oleic acid to a known volume of the aqueous buffer in a vial.

-

Tightly cap the vial and vigorously mix using a vortex mixer and/or sonicator for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate the dissolution process and reach equilibrium.

-

-

Separation of Undissolved Oleic Acid:

-

Centrifuge the vial at a high speed to pellet the undissolved oleic acid.

-

Carefully collect the supernatant, ensuring not to disturb the pellet.

-

For further clarification, filter the supernatant through a syringe filter suitable for organic compounds to remove any remaining micro-droplets of undissolved oleic acid.

-

-

Quantification:

-

Analyze the clear filtrate to determine the concentration of dissolved oleic acid. Given the expected low concentrations, a highly sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often required.

-

The solubility is expressed as the mass of oleic acid per unit volume of the aqueous solution (e.g., in µg/mL or mg/L).

-

Visualization of Oleic Acid Signaling Pathways

Oleic acid is not merely a component of triglycerides but also an active signaling molecule that influences various cellular processes. Below are diagrams of key signaling pathways involving oleic acid, created using the DOT language for Graphviz.

Caption: Oleic Acid-induced cAMP/PKA/SIRT1-PGC1α Signaling Pathway for Fatty Acid Oxidation.

Caption: PKC-Mediated Mitogenic Signaling by Oleic Acid.

Caption: Oleic Acid-Mediated Impairment of Hepatic Insulin Signaling.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. acri.gov.tw [acri.gov.tw]

- 9. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of Oleaside A

Disclaimer: As of the compilation of this guide, specific stability and degradation studies on Oleaside A are not publicly available. The following information is based on the general characteristics of oleanane-type triterpenoid glycosides, the class of compounds to which this compound belongs. This guide is intended to provide a foundational understanding and a framework for designing stability studies for this compound.

Introduction

This compound is an oleanane-type triterpenoid saponin, a class of naturally occurring glycosides with a wide range of biological activities. The stability of such compounds is a critical parameter for their development as therapeutic agents, as it influences their shelf-life, formulation, and ultimately, their efficacy and safety. This technical guide provides an overview of the potential stability and degradation pathways of this compound, based on data from structurally related compounds. It also outlines experimental protocols for assessing its stability profile.

Chemical Structure of this compound

A detailed chemical structure of this compound would be presented here. For the purpose of this guide, a generic oleanane saponin structure is considered, which consists of a pentacyclic triterpene aglycone (the oleanane skeleton) with one or more sugar chains attached through glycosidic linkages.

Inferred Stability of this compound from Related Compounds

Studies on other triterpenoid glycosides suggest a generally good stability profile under typical storage conditions. The stability is largely dependent on the integrity of the glycosidic bonds and the oleanane core.

Table 1: Summary of Stability Data for Related Triterpenoid Glycosides

| Compound Class | Sample Type | Storage Conditions | Duration | Stability Outcome |

| Triterpene glycosides | Plant material and extracts (Black Cohosh) | Various temperatures and humidity | 9 weeks | Stable under all tested conditions. |

| Triterpene glycosides | Finished product (Black Cohosh) | Controlled environment | 3 years | Major constituents were stable.[1] |

| Hederacoside C (bidesmosidic) | Solution | pH 2-10 | 6 months | Hydrolytically stable.[2] |

Based on these findings, it can be inferred that this compound is likely to be stable at room temperature and in a controlled environment, and may exhibit good hydrolytic stability over a range of pH values. However, forced degradation studies are essential to confirm this and to identify potential degradation products under stress conditions.

Potential Degradation Pathways

The most probable degradation pathway for this compound under forced conditions is the hydrolysis of its glycosidic linkages, releasing the aglycone and the individual sugar moieties. This is more likely to occur under harsh acidic or basic conditions. Oxidation of the oleanane skeleton is another potential degradation route, particularly if it contains susceptible functional groups.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability and Forced Degradation Studies

A comprehensive stability testing program for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

A stability-indicating analytical method is crucial to separate and quantify the intact drug substance from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the analysis of oleanane saponins.[3][4]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection:

-

UV/Vis: Many saponins lack a strong chromophore, making UV detection challenging.

-

Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds like saponins.

-

Charged Aerosol Detector (CAD): Another universal detector offering good sensitivity.

-

Mass Spectrometry (MS): Provides structural information about the parent compound and its degradation products, making it a powerful tool for identification.[5]

-

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours (solid state) |

| Photostability | ICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |

Samples should be analyzed at appropriate time points to track the formation of degradation products and the loss of the parent compound.

Caption: Workflow for a forced degradation study.

Long-term and accelerated stability studies should be conducted on the drug substance and its formulated product to determine the shelf-life and recommended storage conditions.

Table 3: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

While direct stability data for this compound is currently lacking, the information available for structurally similar oleanane-type triterpenoid glycosides suggests that it is likely to be a relatively stable compound under normal storage conditions. A rigorous stability testing program, including the development of a stability-indicating analytical method and comprehensive forced degradation studies, is essential to fully characterize its stability profile. The methodologies and frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to undertake such an evaluation. The resulting data will be critical for the successful formulation and registration of this compound as a potential therapeutic agent.

References

- 1. Stability of black cohosh triterpene glycosides and polyphenols: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. High-performance liquid chromatography of oleanane saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Oleaside A, a Representative Oleanane-Type Triterpenoid Saponin

Audience: Researchers, scientists, and drug development professionals.

Introduction

While a specific compound denoted as "Oleaside A" is not found in the current scientific literature, the nomenclature suggests it is likely an oleanane-type triterpenoid saponin. This class of compounds is of significant interest in drug discovery due to its diverse pharmacological activities. This document provides a detailed, representative protocol for the extraction and purification of such saponins from plant material.

Triterpenoid saponins are glycosides containing a triterpenoid aglycone linked to one or more sugar chains. Their structural complexity presents a challenge for extraction and purification. The following protocol outlines a robust methodology for obtaining high-purity oleanane-type saponins, which can be adapted by researchers for their specific plant material and target compounds.

Data Presentation

The yield and purity of triterpenoid saponins can vary significantly depending on the plant source, extraction method, and purification strategy. The following table summarizes representative data from the literature for the extraction and purification of oleanane-type saponins.

| Plant Source | Extraction Method | Purification Method | Yield (% of dry weight) | Purity (%) | Reference |

| Dodonaea viscosa | Soxhlet extraction with ethanol | Column Chromatography | 17.3% (of crude extract) | >95% (by HPLC) | [1] |

| Soldanella alpina Roots | Methanolic extraction | Fast Centrifugal Partition Chromatography, Column Chromatography | 5.14% (total saponins) | Not specified | [2] |

| Chenopodium quinoa | Reflux with methanol | Sephadex LH-20 Column Chromatography | Not specified | >98% (by NMR) | [3][4] |

| Saponaria officinalis | Not specified | UHPLC-ELSD | 999.1 ± 6.3 µg/g (hederagenin after hydrolysis) | Not specified | [5] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of oleanane-type triterpenoid saponins.

1. Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., leaves, roots, or whole plant). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

2. Extraction

-

Solvent Selection: Ethanol or methanol are commonly used solvents for saponin extraction. A concentration of 70-80% in water is often effective.[6]

-

Extraction Technique:

-

Maceration: Soak the powdered plant material in the selected solvent (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a Soxhlet apparatus and extract with the chosen solvent for 24 hours.[1]

-

Ultrasonic-Assisted Extraction (UAE): Suspend the plant powder in the solvent and place it in an ultrasonic bath for 30-60 minutes. This can improve extraction efficiency.[4]

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

3. Preliminary Purification (Solvent-Solvent Partitioning)

-

Defatting: If the plant material is rich in lipids, first extract the powdered material with a non-polar solvent like n-hexane or petroleum ether to remove fats and chlorophyll.

-

Liquid-Liquid Extraction:

-

Suspend the crude extract in water.

-

Perform successive extractions with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.[4]

-

Evaporate the n-butanol fraction to dryness to yield a saponin-rich extract.

-

4. Chromatographic Purification

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used for initial fractionation. For further purification, Sephadex LH-20 is effective for separating saponins based on their size and polarity.[3][4]

-

Mobile Phase: A gradient of chloroform-methanol-water or ethyl acetate-ethanol-water is typically used for silica gel chromatography. For Sephadex LH-20, methanol is a common eluent.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform:methanol:water (e.g., 65:35:10 v/v/v, lower phase) is a common solvent system for saponins.

-

Visualization: Spray the developed TLC plate with a 10% solution of sulfuric acid in ethanol and heat at 110°C for 10 minutes. Saponins typically appear as purple or blue-violet spots.[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is often used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically employed.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is ideal for detecting saponins as they often lack a strong UV chromophore.[3]

-

5. Structure Elucidation

The structure of the purified saponin can be determined using spectroscopic techniques such as:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC)

Mandatory Visualization

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]